5-Oxothiolane-3-carboxamide
Description
5-Oxothiolane-3-carboxamide is a sulfur-containing heterocyclic compound characterized by a five-membered thiolane ring with an oxo (keto) group at position 5 and a carboxamide substituent at position 2. The sulfur atom in the thiolane ring may influence its metabolic stability and reactivity compared to nitrogen-containing heterocycles.
Properties
CAS No. |
140914-48-3 |
|---|---|
Molecular Formula |
C5H7NO2S |
Molecular Weight |
145.18 g/mol |
IUPAC Name |
5-oxothiolane-3-carboxamide |
InChI |
InChI=1S/C5H7NO2S/c6-5(8)3-1-4(7)9-2-3/h3H,1-2H2,(H2,6,8) |
InChI Key |
PTTHVHCAVYYWOZ-UHFFFAOYSA-N |
SMILES |
C1C(CSC1=O)C(=O)N |
Canonical SMILES |
C1C(CSC1=O)C(=O)N |
Synonyms |
3-Thiophenecarboxamide,tetrahydro-5-oxo-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and analysis compare 5-Oxothiolane-3-carboxamide with analogous carboxamide-containing compounds in terms of synthesis, metabolism, and biological activity.
Table 1: Comparative Overview of Carboxamide Derivatives
Key Comparisons
Quinoline-carboxamides (e.g., 5a): Synthesized via palladium-catalyzed cross-coupling, requiring transition metals and bases like Cs₂CO₃ . This method contrasts with the simpler condensation used for pyrazole derivatives.
Metabolic Pathways DIC (imidazole-carboxamide): Undergoes N-demethylation by liver microsomes, producing formaldehyde and aminoimidazole-carboxamide metabolites. This pathway is inducible by phenobarbital and prochlorperazine . this compound: The sulfur atom in the thiolane ring may predispose it to oxidation (e.g., forming sulfoxides or sulfones), a pathway distinct from the N-demethylation seen in DIC.
Biological Activity Pyrazole-carboxamides: Exhibit antimalarial activity attributed to aromatic aldehyde-derived substituents . this compound: The thiolane core may enhance solubility or enable redox-mediated mechanisms (e.g., glutathione modulation), differentiating it from nitrogen-based analogs.
Research Findings and Implications
- Metabolic Stability: DIC’s susceptibility to N-demethylation reduces its bioavailability, whereas this compound’s sulfur ring may confer resistance to enzymatic degradation .
- Synthetic Complexity: Pd-catalyzed synthesis of quinoline-carboxamides is resource-intensive compared to the one-pot reactions used for pyrazole derivatives , suggesting this compound could favor cost-effective routes.
- Structure-Activity Relationships (SAR): The oxo group in this compound may enhance hydrogen-bonding interactions with biological targets, similar to the 3-oxomorpholino group in pyrazole-carboxamides .
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